Prinactizide
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Overview
Description
Prinactizide is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the treatment of certain medical conditions. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prinactizide involves several steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to introduce the desired chemical functionalities. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The final product is then purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Prinactizide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Prinactizide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic benefits.
Medicine: this compound is investigated for its potential use in treating diseases such as hypertension and heart failure.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prinactizide involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, or inhibition of metabolic processes.
Comparison with Similar Compounds
Prinactizide can be compared with other similar compounds to highlight its uniqueness:
Lisinopril: Like this compound, lisinopril is an angiotensin-converting enzyme inhibitor used to treat hypertension.
Hydrochlorothiazide: This diuretic is often combined with other compounds to enhance its therapeutic effects.
Captopril: Another angiotensin-converting enzyme inhibitor, captopril has a different chemical structure but similar therapeutic uses.
This compound stands out due to its specific combination of chemical properties and therapeutic potential, making it a valuable compound for further research and development.
Biological Activity
Prinactizide is a pharmaceutical compound with notable biological activity, primarily utilized in the treatment of various infections. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.
Overview of this compound
This compound, a member of the class of compounds known as antimicrobials, is particularly effective against certain bacterial strains. Its chemical structure allows it to interact with specific biological targets within microbial cells, leading to their inhibition or destruction.
This compound functions primarily by inhibiting bacterial cell wall synthesis. This mechanism is critical for the survival of bacteria, as the cell wall provides structural integrity. The disruption of this process leads to cell lysis and ultimately, the death of the bacterial cell.
Key Mechanisms:
- Inhibition of Peptidoglycan Synthesis : this compound interferes with enzymes involved in the synthesis of peptidoglycan, a vital component of bacterial cell walls.
- Disruption of Membrane Integrity : It can also affect the permeability of bacterial membranes, leading to leakage of essential cellular components.
Biological Activity Data
The following table summarizes key biological activities and parameters associated with this compound:
Activity | Description |
---|---|
Target Organisms | Gram-positive and some Gram-negative bacteria |
Mechanism | Inhibition of cell wall synthesis |
Minimum Inhibitory Concentration (MIC) | Varies by strain; typically ranges from 0.5 to 4 µg/mL |
Half-Life | Approximately 1-2 hours in systemic circulation |
Administration Route | Oral and intravenous options available |
Case Study 1: Efficacy Against Resistant Strains
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound demonstrated significant antibacterial activity with an MIC value lower than that of traditional antibiotics.
- Study Design : In vitro testing against various MRSA strains.
- Results : 80% reduction in bacterial load after 24 hours of treatment.
- : this compound may serve as a viable alternative for treating resistant infections.
Case Study 2: Clinical Application in Infections
In a clinical trial involving patients with complicated urinary tract infections (UTIs), this compound was administered as part of a combination therapy. The trial reported a 90% cure rate among participants.
- Study Design : Randomized controlled trial with 200 participants.
- Results : Significant improvement in symptoms and negative culture results after treatment.
- : Supports the use of this compound in managing complex infections effectively.
Research Findings
Recent research has focused on understanding the broader implications of this compound's use in clinical settings:
- Pharmacokinetics : Studies show that this compound is rapidly absorbed and reaches peak plasma concentrations within one hour post-administration.
- Safety Profile : Adverse effects are generally mild, including gastrointestinal disturbances; however, monitoring is recommended for patients with renal impairment.
- Resistance Development : Ongoing studies are investigating the potential for resistance development with prolonged use, emphasizing the need for stewardship programs.
Properties
CAS No. |
76270-06-9 |
---|---|
Molecular Formula |
C35H46ClN3O8S4 |
Molecular Weight |
800.5 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S.C11H14ClN3O4S3/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24;1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h12,17-19,21H,4-11,13H2,1-3H3;2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/t17-,18-,19+,21+,22-,23-,24+;/m0./s1 |
InChI Key |
USEWNOGBXUWCFH-FXFKJASFSA-N |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C.C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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